原花青素B2

描述

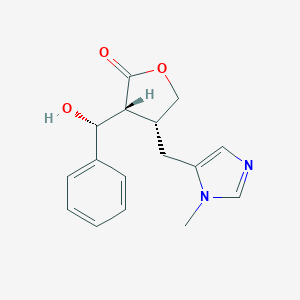

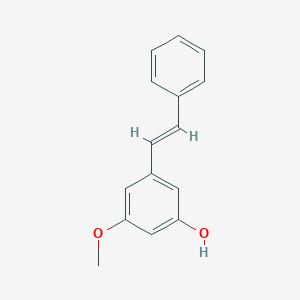

原花青素B2是一种原花青素,具体来说是一种B型原花青素。它是一种天然存在的聚酚类化合物,存在于各种植物中,包括葡萄、苹果和可可。 它的结构由两个表儿茶素单元通过4β→8键连接而成 . This compound以其抗氧化性能和潜在的健康益处而闻名,使其成为各种科学领域的关注对象 .

科学研究应用

作用机制

原花青素B2的作用机制涉及它与各种分子靶标和通路的相互作用。 它通过清除自由基并通过激活Nrf2通路增强NAD(P)H醌还原酶1 (NQO1) 和血红素加氧酶-1 (HO-1) 等抗氧化酶的表达来发挥其抗氧化作用 . This compound还通过抑制TLR4/NF-κB通路和激活PI3K/Akt通路来调节炎症反应 . 这些作用有助于其对氧化应激和炎症的保护作用。

生化分析

Biochemical Properties

Procyanidin B2 interacts with various enzymes, proteins, and other biomolecules. It has been shown to enhance the antioxidant system via the adenosine monophosphate-activated protein kinase (AMPK)/Nrf2/p62 signaling axis . Specifically, Procyanidin B2 treatment increases p-AMPK levels, leading to the activation of Nrf2 and promoting the expression of NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS) .

Cellular Effects

Procyanidin B2 has a wide range of effects on various types of cells and cellular processes. It has been shown to induce apoptosis and autophagy in gastric cancer cells by inhibiting the Akt/mTOR signaling pathway . It also reduces the viability of cells in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of Procyanidin B2 involves its interaction with various biomolecules. It has been shown to inhibit the formation of advanced glycation end-products . It also inhibits the NLRP3 inflammasome pathway, reducing Interleukin-1β (Il-1β) and cathepsin B release .

Temporal Effects in Laboratory Settings

The effects of Procyanidin B2 change over time in laboratory settings. It has been shown to have antioxidant, antibacterial, anti-inflammatory, and anti-tumor properties

Dosage Effects in Animal Models

In animal models, the effects of Procyanidin B2 vary with different dosages. It has been shown to significantly reduce plasma lipid and parathyroid hormone levels, increase net calcium absorption and storage capacity, and ameliorate the reduction in bone mineral, femoral calcium content, and maximum loading capacity in high-fat diet-fed mice .

Metabolic Pathways

Procyanidin B2 is involved in various metabolic pathways. It has been shown to be metabolized into 53 metabolites, including 24 new metabolites . These metabolites were detected as metabolites of Procyanidin B2, and 45 of them were tentatively identified .

Transport and Distribution

Procyanidin B2 is transported and distributed within cells and tissues. The conjugated reaction of free Procyanidin B2 mainly occurs in the liver, and diversified metabolite forms were observed in the small intestine .

准备方法

合成路线和反应条件: 原花青素B2可以通过儿茶素和表儿茶素单元的聚合反应合成。 一种方法是在柠檬酸存在下使用l-半胱氨酸来解聚葡萄籽聚合原花青素,从而形成生物活性没食子酰化this compound-3’-O-没食子酸酯 . 另一种方法是在中性条件下,使用1,1-二苯基-2-苦基肼基自由基(DPPH自由基)对this compound进行自由基氧化 .

工业生产方法: this compound的工业生产通常涉及从天然来源,如葡萄籽、苹果和可可中提取。 提取过程可能包括亲水相互作用色谱(HILIC)等技术,以分离和纯化该化合物 .

化学反应分析

反应类型: 原花青素B2会经历各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是它通过使用DPPH自由基进行自由基氧化而转化为原花青素A2 .

常用试剂和条件: this compound反应中常用的试剂包括用于氧化的DPPH自由基和用于解聚的l-半胱氨酸。 反应条件通常涉及中性pH和特定的温度,以优化产物的产率和纯度 .

主要形成的产物: this compound反应形成的主要产物包括原花青素A2和没食子酰化this compound-3’-O-没食子酸酯。 这些产物保留了母体化合物的抗氧化性能,并可能表现出增强的生物活性 .

相似化合物的比较

原花青素B2是较大型的原花青素类群的一部分,其中包括其他B型原花青素,如原花青素B1和原花青素B3。 这些化合物具有相似的结构,但儿茶素和表儿茶素单元之间的特定连接方式不同 . This compound在通过自由基氧化转化为原花青素A2的能力方面是独特的 . 其他类似的化合物包括类黄酮,如儿茶素和表儿茶素,它们是原花青素的组成部分 . 与这些化合物相比,this compound表现出独特的生物活性,并具有潜在的健康益处,使其成为各种科学领域中一项有价值的研究课题 .

属性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-NFJBMHMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028797 | |

| Record name | Procyanidin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29106-49-8 | |

| Record name | Procyanidin B2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN B2, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L88HKE854X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: How does Procyanidin B2 exert its antioxidant effects?

A1: Procyanidin B2 demonstrates antioxidant activity through multiple mechanisms. It effectively scavenges reactive oxygen species (ROS) [, , , ]. Additionally, it promotes the nuclear translocation of Nrf2 [, ], a transcription factor that regulates the expression of antioxidant enzymes like HO-1 and NQO1 [].

Q2: Does Procyanidin B2 impact inflammatory pathways?

A2: Yes, research suggests Procyanidin B2 inhibits the production of pro-inflammatory cytokines like IL-1β []. It achieves this by suppressing the NF-κB signaling pathway [, ], a key regulator of inflammation, and by reducing the expression of COX-2 and iNOS [, ].

Q3: What are the potential benefits of Procyanidin B2 in cardiovascular health?

A3: Procyanidin B2 demonstrates potential cardiovascular benefits through its vasodilatory properties []. Studies suggest it induces endothelium-dependent relaxation in human internal mammary arteries, primarily through increased nitric oxide (NO) synthesis [].

Q4: Does Procyanidin B2 interact with mitochondria?

A4: Yes, research indicates that Procyanidin B2 directly influences mitochondrial function. It can stimulate substrate-driven respiration at lower concentrations, while higher concentrations may inhibit respiration, suggesting a potential role in regulating mitochondrial energy production [, ].

Q5: Can Procyanidin B2 protect against liver injury?

A5: Studies show Procyanidin B2 exhibits protective effects against CCl4-induced liver injury in mice []. It reduces oxidative stress by enhancing the activity of antioxidant enzymes (SOD, CAT, GSH-Px) [] and suppressing inflammatory responses in liver tissues [].

Q6: What is the role of Procyanidin B2 in mitigating schizophrenia-like symptoms?

A6: Studies in cuprizone-induced schizophrenia models suggest that Procyanidin B2 may improve behavioral impairment and protect myelin integrity []. This effect is attributed to its ability to regulate oxidative stress through the Nrf2 pathway, as evidenced by increased expression of HO-1 and NQO1 [].

Q7: What is the molecular formula and weight of Procyanidin B2?

A7: Procyanidin B2 has the molecular formula C30H26O12 and a molecular weight of 578.5 g/mol.

Q8: What analytical techniques are used to identify and quantify Procyanidin B2?

A8: Several analytical methods are employed for Procyanidin B2 analysis. High-performance liquid chromatography (HPLC) coupled with various detectors, including diode array detection (DAD) [, , , ], mass spectrometry (MS) [, ], and electrospray ionization tandem mass spectrometry (ESI-MS/MS) [, , ], is commonly used for identification and quantification in various matrices.

Q9: How is Procyanidin B2 typically isolated and purified from natural sources?

A9: Procyanidin B2 can be isolated from natural sources like grape seeds or bark powder from plants of the Uncaria rhynchophylla genus using extraction and purification methods. These methods often involve solvents and chromatographic techniques to separate and purify the compound [].

Q10: How do structural modifications, such as galloylation, affect the activity of Procyanidin B2?

A10: Studies indicate that galloylation, the addition of galloyl groups, significantly influences the bioactivity of Procyanidin B2. For instance, galloylated Procyanidin B2 dimers exhibit stronger inhibition of 3T3-L1 preadipocyte differentiation than their ungalloylated counterparts, likely due to their increased lipid raft-disrupting potency [].

Q11: Does the degree of polymerization of proanthocyanidins, like Procyanidin B2, influence their metabolism by the gut microbiome?

A11: Yes, research suggests that the degree of polymerization influences the metabolism of proanthocyanidins. In ulcerative colitis models, healthy microbiomes exhibited a higher capacity to metabolize procyanidin dimers, including Procyanidin B2, than trimers [].

Q12: What is known about the stability of Procyanidin B2 under different conditions?

A12: The stability of Procyanidin B2 can be influenced by factors like temperature, pH, and the presence of other compounds. For example, in a study examining the stability of Procyanidin B2 in model wine solutions, the presence of acetaldehyde was found to influence its degradation rate []. Further research is needed to fully elucidate its stability profile under various conditions.

Q13: How is Procyanidin B2 metabolized in vivo?

A13: Following oral administration, Procyanidin B2 undergoes significant metabolism by the gut microflora, resulting in various phenolic acid metabolites [, ]. These metabolites are believed to contribute to its biological effects [, ].

Q14: What is the safety profile of Procyanidin B2?

A14: While Procyanidin B2 is generally considered safe as a natural component of many foods, further research is needed to fully understand its potential for toxicity and long-term effects, particularly at high doses.

Q15: Have any specific drug delivery strategies been explored for Procyanidin B2?

A15: While specific drug delivery strategies for Procyanidin B2 are still under investigation, encapsulation techniques and nanoparticle formulations are being explored to enhance its stability, solubility, and targeted delivery to specific tissues.

Q16: Have computational methods been applied to study Procyanidin B2?

A16: Yes, computational chemistry and modeling techniques, such as molecular docking [, , ] and molecular dynamics simulations [, , ], have been employed to investigate the interactions of Procyanidin B2 with potential target proteins, such as SARS-CoV-2 main protease.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。